molecular formula C9H22O3Si B7984502 Tris(propan-2-yloxy)silane

Tris(propan-2-yloxy)silane

Cat. No.: B7984502
M. Wt: 206.35 g/mol
InChI Key: JGABXROLARSPEN-UHFFFAOYSA-N
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Description

C9H22O3Si . This compound is characterized by its three isopropoxy groups attached to a central silicon atom. It is a colorless liquid with a density of approximately 0.8565 g/cm³ and a boiling point of 35°C at 5 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(propan-2-yloxy)silane is typically synthesized by reacting trichloromethylsilane with isopropanol (2-propanol). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The trichloromethylsilane is slowly added dropwise to isopropanol, and the reaction mixture is maintained at a temperature between room temperature and 60°C. After the reaction is complete, the product is purified through distillation, reduced pressure, or extraction methods .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques and inert gas environments are crucial to maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Tris(propan-2-yloxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris(propan-2-yloxy)silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tris(propan-2-yloxy)silane involves its ability to form strong bonds with various substrates through its silicon atom. The isopropoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds. This property makes it useful in surface modification and the formation of stable silicon-containing compounds .

Comparison with Similar Compounds

Uniqueness: Tris(propan-2-yloxy)silane is unique due to its specific isopropoxy groups, which provide distinct reactivity and properties compared to other similar silanes. Its ability to form stable siloxane bonds and its use in various applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

tri(propan-2-yloxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9,13H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGABXROLARSPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[SiH](OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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